

# Vosilasarm's Potency: A Comparative Analysis Against First-Generation SARMs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of **Vosilasarm** (RAD-140), a newer selective androgen receptor modulator (SARM), against first-generation SARMs, including Ostarine (MK-2866), Andarine (S-4), and Ligandrol (LGD-4033). The following analysis is based on preclinical data to elucidate the comparative efficacy and tissue selectivity of these compounds.

## **Quantitative Comparison of Potency**

The preclinical potency of SARMs is primarily evaluated based on their binding affinity to the androgen receptor (AR) and their in vivo effects on anabolic and androgenic tissues, typically in a castrated rat model. The data presented below summarizes these key quantitative parameters.



| Compound                | Binding<br>Affinity (Ki,<br>nM) | Anabolic<br>Activity<br>(Levator Ani<br>Muscle)                                                                                                                                                                                           | Androgenic Activity (Prostate & Seminal Vesicle)                                                                                                                                                                                                                                    | Anabolic to<br>Androgenic<br>Ratio |
|-------------------------|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------|
| Vosilasarm<br>(RAD-140) | 7[1][2]                         | Potent agonist activity, stimulating levator ani muscle weight to 117% compared to testosterone propionate at 10 mg/kg/day.[3] A dose of 0.3 mg/kg/day was sufficient to restore levator ani weight to that of non-castrated controls.[3] | Partial agonist/antagoni st activity. At 10 mg/kg/day, it stimulated prostate and seminal vesicle weight to 67% and 59% of testosterone propionate's effect, respectively.[3] A 33-fold higher dose was needed to stimulate the prostate to a similar extent as the levator ani.[3] | High                               |
| Ostarine (MK-<br>2866)  | 3.8[4]                          | Full agonist activity. Restored levator ani muscle to 141.9% of that of androgenic organs in castrated rats.[4]                                                                                                                           | Partial agonist activity. Restored prostate and seminal vesicle weight to 39.2% and 78.8%, respectively, compared to androgenic organs.[4]                                                                                                                                          | High                               |



| Andarine (S-4)           | 4              | Full agonist activity in the levator ani muscle in both castrated and intact rats.[5] | Partial agonist activity. In castrated rats, it restored prostate weight to a lesser extent than its effect on the levator ani muscle.[5] | Favorable               |
|--------------------------|----------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
| Ligandrol (LGD-<br>4033) | ~1[6][7][8][9] | Potent anabolic activity in muscle.                                                   | Robust selectivity for muscle versus prostate in animal models. [7][9]                                                                    | >500:1 (in rats)<br>[6] |

### **Experimental Protocols**

The data presented in this guide is primarily derived from two key types of preclinical experiments: competitive binding assays and in vivo studies using the Hershberger assay in castrated rat models.

## Competitive Binding Assay for Androgen Receptor Affinity

This in vitro assay quantifies the binding affinity of a compound to the androgen receptor.

Objective: To determine the inhibition constant (Ki) of the SARM for the androgen receptor.

#### Methodology:

- Receptor Preparation: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human androgen receptor.
- Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]mibolerone or [3H]dihydrotestosterone (DHT), is used.



- Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test SARM.
- Separation: After reaching equilibrium, the bound and free radioligand are separated using methods like filtration or hydroxyapatite precipitation.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of the SARM that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

## In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This in vivo assay is the standard method for evaluating the anabolic and androgenic properties of SARMs.

Objective: To assess the tissue-selective anabolic and androgenic effects of a SARM in a castrated rat model.

#### Methodology:

- Animal Model: Immature male rats are surgically castrated to minimize endogenous androgen levels. A recovery period of approximately 7-14 days allows for the regression of androgen-dependent tissues.
- Dosing: The castrated rats are then treated with the test SARM, a reference androgen (e.g., testosterone propionate), or a vehicle control for a specified period, typically 10-14 consecutive days. Administration is usually via oral gavage or subcutaneous injection.
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and key anabolic and androgenic tissues are carefully dissected and weighed.
  - Anabolic Tissue: Levator ani muscle.
  - Androgenic Tissues: Ventral prostate and seminal vesicles.



Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are
compared between the different treatment groups. The anabolic potency is determined by
the increase in levator ani muscle weight, while androgenic potency is assessed by the
increase in the weights of the prostate and seminal vesicles. The ratio of anabolic to
androgenic activity provides a measure of the compound's tissue selectivity.

## **Visualizing SARM Mechanisms and Evaluation**

To further elucidate the concepts discussed, the following diagrams illustrate the SARM signaling pathway and a typical experimental workflow for assessing SARM potency.



Click to download full resolution via product page

**SARM Signaling Pathway** 





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Vosilasarm Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vosilasarm Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. epa.gov [epa.gov]
- To cite this document: BenchChem. [Vosilasarm's Potency: A Comparative Analysis Against First-Generation SARMs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611295#benchmarking-vosilasarm-s-potency-against-first-generation-sarms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com